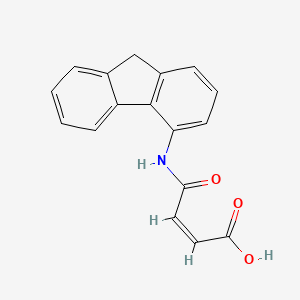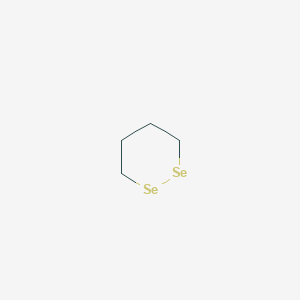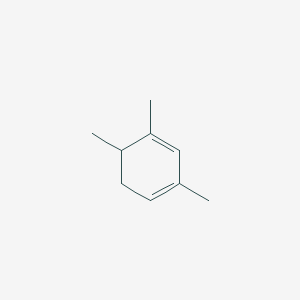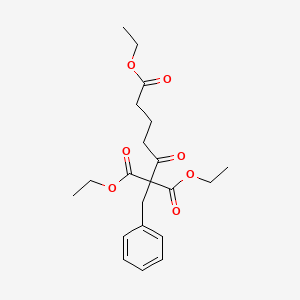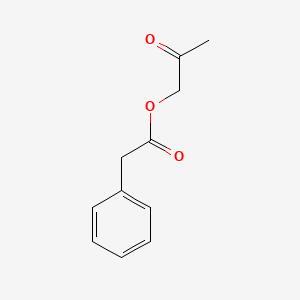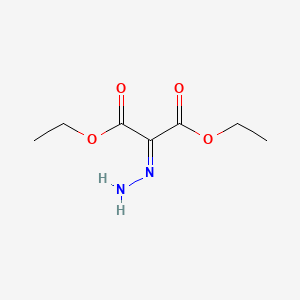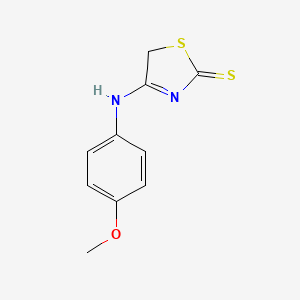
4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione is a heterocyclic compound that contains both a thiazole ring and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione typically involves the reaction of 4-methoxyaniline with a thiazole derivative under specific conditions. One common method involves the use of a condensation reaction where 4-methoxyaniline is reacted with a thioamide in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The reaction parameters such as temperature, pressure, and catalyst concentration are optimized to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Scientific Research Applications
4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular pathways, leading to changes in cell function and viability.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: A precursor in the synthesis of 4-(4-Methoxyanilino)-1,3-thiazole-2(5H)-thione.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Aniline Derivatives: Compounds with similar aniline structures but different functional groups.
Uniqueness
This compound is unique due to the combination of its thiazole ring and methoxyaniline moiety, which imparts specific chemical and biological properties
Properties
CAS No. |
13199-40-1 |
|---|---|
Molecular Formula |
C10H10N2OS2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
4-(4-methoxyanilino)-5H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H10N2OS2/c1-13-8-4-2-7(3-5-8)11-9-6-15-10(14)12-9/h2-5H,6H2,1H3,(H,11,12,14) |
InChI Key |
QDEAZRMBJGWZQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=S)SC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)
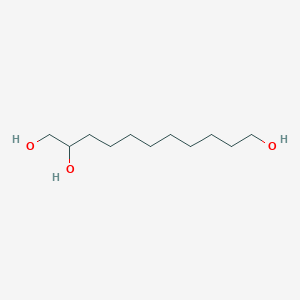

![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
